Carbamic acid, N-ethyl-, phenyl ester
Overview
Description
Carbamic acid, N-ethyl-, phenyl ester is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Toxicity and Health Concerns
Ethyl carbamate, also known as urethane, is a toxic chemical found in various foods and beverages, especially fermented ones. It's genotoxic and carcinogenic to multiple species and is classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer. The mechanism of its formation in food and beverages, its detection methods, and strategies to minimize its levels in consumables are extensively studied (Weber & Sharypov, 2009).
Pharmaceutical Applications
(S)-Carbamic acid 2-[4-(4-fluoro-benzoyl)-piperidin-1-yl]-1-phenyl-ethyl ester hydrochloride (YKP1447) is a potential atypical antipsychotic drug. It exhibits selective binding to serotonin and dopamine receptors and has shown promising results in behavioral studies. Despite its potency, it does not induce catalepsy at therapeutic doses, suggesting fewer undesirable side effects (Seon Min Dong et al., 2009).
Neuroprotective and Antioxidant Properties
Ethyl ferulate, a derivative of carbamic acid, shows significant antioxidant and neuroprotective activities. Its potential uses in the nutraceutical and pharmaceutical industry, its pharmacological activities, and the current patent scenario are the subjects of scientific and technological prospecting (F. Cunha et al., 2019).
Anticonvulsant Properties
N-(2-amino-4-(4-fluorobenzylamino)-phenyl) carbamic acid ethyl ester (D-23129) is a novel anticonvulsant drug. It shows potent anticonvulsant activity against various types of seizures in animal models without inducing significant neurotoxic effects, making it a potential candidate for antiepileptic therapy (C. Tober et al., 1996).
Enzyme Inhibition Studies
Carbamates, including carbamic acid esters, are effective acetylcholinesterase inhibitors. They undergo slow hydrolysis after binding to the enzyme, a process called decarbamoylation. The rate of decarbamoylation varies significantly among different carbamates and provides valuable insights into enzyme-inhibitor interactions (T. Rosenberry & J. Cheung, 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
Ethylcarbamic acid phenyl ester, like other esters, undergoes a process known as ester hydrolysis . This process involves a nucleophilic attack on the carbonyl carbon of the ester, followed by the removal of the leaving group . This reaction can be catalyzed by both acids and bases .
Biochemical Pathways
It’s known that esters, in general, are involved in various biochemical reactions, including ester hydrolysis .
Pharmacokinetics
It’s known that the pharmacokinetics of esters can be influenced by factors such as their structure, the presence of functional groups, and the physiological conditions under which they are administered .
Result of Action
The hydrolysis of esters, in general, results in the formation of a carboxylic acid and an alcohol .
Action Environment
The action, efficacy, and stability of Ethylcarbamic acid phenyl ester can be influenced by various environmental factors. These may include the pH of the environment, the presence of catalysts, and the temperature . .
Biochemical Analysis
Biochemical Properties
Ethylcarbamic acid phenyl ester plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition occurs through the formation of a covalent bond between the ester and the active site of the enzyme, leading to a decrease in enzyme activity. Additionally, ethylcarbamic acid phenyl ester can interact with proteins and other biomolecules, altering their structure and function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on biological systems .
Cellular Effects
Ethylcarbamic acid phenyl ester has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of acetylcholinesterase in neuronal cells, leading to an accumulation of acetylcholine and subsequent changes in neurotransmission. This can result in altered cell signaling and gene expression, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, ethylcarbamic acid phenyl ester can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of ethylcarbamic acid phenyl ester involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, leading to enzyme inhibition or activation. For example, ethylcarbamic acid phenyl ester binds to the active site of acetylcholinesterase, forming a covalent bond that inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter in the synaptic cleft. Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins, leading to alterations in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethylcarbamic acid phenyl ester can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to ethylcarbamic acid phenyl ester in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in enzyme activity, gene expression, and cell signaling pathways. These temporal effects are important for understanding the compound’s potential therapeutic applications and its safety profile .
Metabolic Pathways
Ethylcarbamic acid phenyl ester is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and hydrolysis. These metabolic reactions result in the formation of various metabolites, which can be further conjugated with glucuronic acid or sulfate for excretion. The metabolic pathways of ethylcarbamic acid phenyl ester are essential for understanding its pharmacokinetics and potential interactions with other drugs and biomolecules .
Transport and Distribution
The transport and distribution of ethylcarbamic acid phenyl ester within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, ethylcarbamic acid phenyl ester can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and its effects on different tissues and organs .
Subcellular Localization
The subcellular localization of ethylcarbamic acid phenyl ester is influenced by its chemical properties and interactions with cellular components. The compound can be found in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization can affect its activity and function, as well as its interactions with other biomolecules. For example, ethylcarbamic acid phenyl ester can localize to the mitochondria, where it can inhibit enzymes involved in oxidative phosphorylation, leading to changes in cellular energy production. Understanding the subcellular localization of ethylcarbamic acid phenyl ester is crucial for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
phenyl N-ethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMHCQUAMFYNRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.